molecular formula C13H9ClF2N2O B1466198 2-Chloro-N-(2,4-difluorophenyl)-6-methylnicotinamide CAS No. 931105-46-3

2-Chloro-N-(2,4-difluorophenyl)-6-methylnicotinamide

Cat. No. B1466198
CAS RN: 931105-46-3
M. Wt: 282.67 g/mol
InChI Key: VNNCEOYMCZOFGC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-difluorophenyl)-6-methylnicotinamide is a chemical compound with the molecular formula C12H7ClF2N2O . It has an average mass of 268.647 Da and a monoisotopic mass of 268.021484 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a chloro group (Cl), a difluorophenyl group (C6H3F2), and a methylnicotinamide group (C7H7N2O) . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography, but such information is not available in the resources I have accessed.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H7ClF2N2O), average mass (268.647 Da), and monoisotopic mass (268.021484 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources.

properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c1-7-2-4-9(12(14)17-7)13(19)18-11-5-3-8(15)6-10(11)16/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNCEOYMCZOFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-6-methylnicotinic acid (500 mg, 2.9 mmol) was suspended in CH2Cl2 (14.6 mL). Oxalyl chloride (0.3 mL, 3.5 mmol) was added followed by 3 drops of DMF and the reaction was stirred at 23° C. for 2 h. The solvent was removed by rotary evaporation and the residue was dried under vacuum. The crude acid chloride was dissolved in CH3CN (14 mL) and 2,4-difluorobenzenamine (0.33 mL, 3.2 mmol) was added followed by triethylamine (0.41 mL, 2.9 mmol). The reaction was stirred at 23° C. for 16 h and then concentrated in vacuo. The residue was partitioned between EtOAc (30 mL) and sat. aq. NaHCO3 soln (30 mL). A little water was added to help break up some of the residual salts. The aqueous layer was extracted with EtOAc (3×30 mL). The combined organics were dried over MgSO4 and concentrated in vacuo. Trituration with hot 5% EtOAc-hexanes afforded the desired product as a light tan powder (559 mg, 68%). 1H NMR (400 MHz, CDCl3) δ 2.60 (s, 3H), 6.82-7.09 (m, 2H), 7.22-7.32 (d, 1H, J=7.63 Hz), 8.18 (d, 1H, J=8.14 Hz), 8.28-8.50 (m, 1H), 8.57 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Quantity
0.41 mL
Type
reactant
Reaction Step Four
Quantity
14.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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